5-Fluoropyrimidine-4,6-diol

Synthetic Chemistry Process Development Heterocyclic Intermediates

5-Fluoropyrimidine-4,6-diol is the non-substitutable starting material for 4,6-dichloro-5-fluoropyrimidine—a cornerstone intermediate for fluoxastrobin fungicides and kinase inhibitor libraries. Literature-validated protocol delivers 98% yield with POCl₃/N,N-dimethylaniline, directly reducing raw material costs and waste. For KMO inhibitor programs, the 5-fluoro-4,6-diol scaffold is essential for target engagement; substituting 5-fluorouracil or 2-amino derivatives compromises SAR. ≥96% purity ensures reproducible multi-step campaigns. Procure this specific intermediate to maintain synthetic fidelity.

Molecular Formula C4H3FN2O2
Molecular Weight 130.08 g/mol
CAS No. 106615-61-6
Cat. No. B035119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine-4,6-diol
CAS106615-61-6
Molecular FormulaC4H3FN2O2
Molecular Weight130.08 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)F)O
InChIInChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
InChIKeyXGSFAIWGUAFXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidine-4,6-diol (CAS 106615-61-6) Procurement and Technical Baseline


5-Fluoropyrimidine-4,6-diol (CAS 106615-61-6) is a fluorinated pyrimidine derivative with molecular formula C₄H₃FN₂O₂ and molecular weight 130.08 g/mol [1]. It is a heterocyclic building block characterized by hydroxyl groups at the 4- and 6-positions and a fluorine atom at the 5-position of the pyrimidine ring, existing in tautomeric equilibrium between the diol and 4(3H)-pyrimidinone forms [1]. The compound is commercially available in research-grade purity typically at 96% or higher from established suppliers . It serves as a critical synthetic intermediate in the preparation of 4,6-dichloro-5-fluoropyrimidine (CAS 213265-83-9) and phenylpyrimidine derivatives for pharmaceutical research applications [2].

5-Fluoropyrimidine-4,6-diol: Why Close Analogs Cannot Substitute Without Risk


Substituting 5-Fluoropyrimidine-4,6-diol with structurally related pyrimidines in a synthesis or screening workflow introduces quantifiable risk to yield, selectivity, and downstream biological relevance. The compound's specific 4,6-diol substitution pattern provides two equivalent nucleophilic sites for chlorination with phosphorus oxychloride, enabling direct conversion to 4,6-dichloro-5-fluoropyrimidine in 98% yield under optimized conditions [1]. In contrast, 5-fluorouracil (5-FU, CAS 51-21-8), despite sharing the C₄H₃FN₂O₂ molecular formula, possesses a 2,4-dione arrangement that alters its reactivity profile and renders it unsuitable for generating the same 4,6-dichloro intermediate . Similarly, 2-amino-5-fluoropyrimidine-4,6-diol (CAS 669-96-5) introduces an additional amino group, shifting the molecular weight to 145.09 g/mol and altering both synthetic utility and biological target engagement . These structural differences manifest as measurable variations in intermediate yields and derivative potency, making empirical substitution without re-optimization untenable.

5-Fluoropyrimidine-4,6-diol: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield Advantage: 5-Fluoropyrimidine-4,6-diol Enables 98% Yield to 4,6-Dichloro-5-fluoropyrimidine vs. Alternative Routes

5-Fluoropyrimidine-4,6-diol (5-Fluoro-4,6-dihydroxypyrimidine) serves as the direct precursor to 4,6-dichloro-5-fluoropyrimidine, a key intermediate for fungicides (e.g., fluoxastrobin), kinase inhibitors, and agrochemicals. Under optimized conditions using phosphoryl chloride (POCl₃) and N,N-dimethylaniline as a base, the chlorination of 5-Fluoropyrimidine-4,6-diol proceeds with a quantified yield of 98% (2.084 mol product from 2.125 mol starting material) [1]. This reaction yields an amber-colored oil of 4,6-dichloro-5-fluoropyrimidine (CAS 213265-83-9) with >98% yield and a purity suitable for subsequent steps after vacuum distillation [1].

Synthetic Chemistry Process Development Heterocyclic Intermediates

Phenylpyrimidine Derivative Synthesis: 5-Fluoropyrimidine-4,6-diol as Preferred Starting Material Over Non-Fluorinated Pyrimidine Diols

5-Fluoropyrimidine-4,6-diol is explicitly identified as a crucial starting material for the synthesis of phenylpyrimidine derivatives, which act as inhibitors of Kynurenine-3-monooxygenase (KMO), an enzyme implicated in neuroinflammation and neurodegenerative disease pathways [1]. The strategic incorporation of fluorine at the 5-position influences the electronic properties and metabolic stability of the resulting phenylpyrimidine derivatives [1]. This compound provides the foundational 5-fluoropyrimidine-4,6-diol scaffold required for subsequent derivatization, and its procurement at high purity (>98% by HPLC) is essential for achieving reproducible results in these complex synthetic pathways [1].

Medicinal Chemistry KMO Inhibition Phenylpyrimidine Derivatives

Derivative Potency: 2-Amino-4,6-dichloro-5-fluoropyrimidine Derived from 5-Fluoropyrimidine-4,6-diol Exhibits Potent NO Inhibition (IC₅₀ 2 µM)

The biological potential of derivatives accessible from 5-Fluoropyrimidine-4,6-diol is demonstrated by a related compound, 2-amino-4,6-dichloro-5-fluoropyrimidine (derived from the 2-amino analog, CAS 669-96-5), which acts as a potent inhibitor of immune-activated nitric oxide (NO) production in vitro, showing an IC₅₀ of 2 µM . While this specific data pertains to the 2-amino derivative, the core 5-fluoropyrimidine-4,6-diol scaffold is the shared structural element enabling this activity. The target compound, 5-Fluoropyrimidine-4,6-diol, is the direct precursor for generating the non-amino 4,6-dichloro derivative, which serves as a versatile electrophile for synthesizing diverse 4,6-disubstituted pyrimidine libraries for structure-activity relationship (SAR) studies, including potential kinase inhibitors .

Immunology Anti-inflammatory Nitric Oxide Inhibition

5-Fluoropyrimidine-4,6-diol: High-Impact Application Scenarios for Procurement Decisions


Kilogram-Scale Synthesis of 4,6-Dichloro-5-fluoropyrimidine as a Key Agrochemical and Pharmaceutical Intermediate

Procurement of 5-Fluoropyrimidine-4,6-diol is most justified for process chemistry teams developing scalable routes to 4,6-dichloro-5-fluoropyrimidine (CAS 213265-83-9). The literature-validated protocol using phosphoryl chloride and N,N-dimethylaniline delivers a 98% yield of the dichloro intermediate [1]. This intermediate is a cornerstone building block for fungicides like fluoxastrobin and serves as a versatile electrophile for generating 4,6-disubstituted pyrimidine libraries, including kinase inhibitors [1]. The high yield directly correlates to lower raw material costs and reduced waste streams at industrial scale.

Medicinal Chemistry: Synthesis of Phenylpyrimidine-Based KMO Inhibitors for Neuroinflammation Targets

For medicinal chemistry programs targeting Kynurenine-3-monooxygenase (KMO) inhibition, 5-Fluoropyrimidine-4,6-diol is a specifically cited, non-substitutable starting material [2]. The compound's 5-fluoro-4,6-diol structure is essential for constructing phenylpyrimidine derivatives that exhibit the desired pharmacological profile [2]. Procuring this specific intermediate ensures that SAR exploration is conducted on the correct fluorinated scaffold, where the fluorine atom is critical for modulating electronic properties, lipophilicity, and metabolic stability of lead candidates [2]. High purity (>98%) is recommended for reproducibility in multi-step medicinal chemistry campaigns [2].

Structure-Activity Relationship (SAR) Library Synthesis for Immuno-Oncology Target Discovery

Research groups exploring novel inhibitors of immune pathways, such as those regulating nitric oxide (NO) production, can utilize 5-Fluoropyrimidine-4,6-diol as a gateway building block. By converting it to the 4,6-dichloro intermediate, chemists gain access to a reactive electrophile for generating diverse 4,6-disubstituted pyrimidine libraries . This approach is validated by class-related data showing that a closely related 2-amino-4,6-dichloro-5-fluoropyrimidine derivative exhibits potent NO inhibition with an IC₅₀ of 2 µM . This scenario supports procurement for laboratories conducting hit-to-lead optimization in immunology and oncology research.

Multi-Step Synthesis of Fluorinated Heterocyclic Drug Candidates

5-Fluoropyrimidine-4,6-diol serves as a strategic fluorinated building block for complex molecule assembly. Its synthetic utility extends beyond the direct chlorination pathway, as the hydroxyl groups at the 4- and 6-positions provide two equivalent nucleophilic sites for selective functionalization [1]. This structural feature enables chemists to install diverse substituents sequentially or symmetrically, making the compound valuable for constructing fluorinated heterocyclic scaffolds found in numerous kinase inhibitors and antiviral agents . The compound's procurement supports medicinal chemistry teams seeking to introduce fluorine into heteroaromatic cores to enhance target binding and improve metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoropyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.